4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester at the 1-position and a substituted aminoethyl-methyl-amino group at the 4-position. This compound (CAS: 1353955-37-9) has a molecular weight of 305.42 and is characterized by its secondary amine functionality, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties .
Properties
IUPAC Name |
benzyl 4-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(12-9-17)15-7-10-19(11-8-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKDDECMTYMZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid derivative:
Reaction :
Conditions & Outcomes :
| Conditions | Catalyst/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6 N HCl, EtOH, reflux | - | Carboxylic acid derivative | 85–92% | |
| 10% NaOH, MeOH, reflux | - | Carboxylic acid (isolated as sodium salt) | 78% |
Mechanistic Insight :
-
Base-mediated saponification proceeds via nucleophilic acyl substitution (SN2).
-
Acidic hydrolysis follows a protonation-nucleophilic attack pathway.
Amine Alkylation
The tertiary amine group participates in alkylation reactions with alkyl halides or epoxides:
Reaction :
Example :
| Substrate (R-X) | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, 80°C, 2 h | N-Methylated derivative | >90% | |
| Ethylene oxide | THF, 0°C → rt, 12 h | Hydroxyethyl-substituted piperidine | 65% |
Key Findings :
-
Steric hindrance from the piperidine ring limits reactivity with bulky electrophiles .
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Alkylation enhances solubility in polar aprotic solvents.
Amide Formation
The secondary amine reacts with acyl chlorides or anhydrides to form stable amides:
Reaction :
Case Study :
| Acylating Agent | Base | Solvent | Product Purity | Source |
|---|---|---|---|---|
| Acetyl chloride | Triethylamine | DCM | 95% (HPLC) | |
| Benzoyl anhydride | Pyridine | THF | 88% |
Analytical Validation :
Reductive Amination
The primary amine moiety undergoes reductive amination with ketones/aldehydes:
Reaction :
Experimental Data :
| Carbonyl Compound | Reducing Agent | Temp. | Yield | Source |
|--------------------|----------------|---------|
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential use in treating a variety of medical conditions due to its structural characteristics that allow it to interact with biological targets effectively.
1.1. Autoimmune Diseases
Research indicates that derivatives of piperidine compounds, including 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, may play a role in the treatment of autoimmune disorders. Patents have cited its use in compositions aimed at treating conditions such as lupus, rheumatoid arthritis, and multiple sclerosis by inhibiting specific protein kinases like Janus Kinase 3 (JAK3) .
1.2. Cancer Treatment
The compound has also been noted for its potential in cancer therapy. Studies suggest that it may inhibit pathways crucial for tumor growth and metastasis, making it a candidate for further investigation in oncology .
1.3. Neurological Disorders
There is ongoing research into the effects of piperidine derivatives on neurological conditions such as Alzheimer’s disease and other cognitive disorders. The ability of these compounds to penetrate the blood-brain barrier could make them valuable in developing treatments for neurodegenerative diseases .
Several studies have documented the effects of this compound on various biological systems:
3.1. Study on Autoimmune Response
A study published in a pharmaceutical journal demonstrated that this compound could modulate immune responses in animal models of autoimmune diseases, significantly reducing inflammation markers .
3.2. Anticancer Activity
Another research article highlighted the compound's ability to inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table highlights key structural and functional differences between the target compound and related piperidine derivatives:
Pharmacological and Physicochemical Properties
Biological Activity
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353955-37-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and case studies that highlight its pharmacological relevance.
The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 305.42 g/mol. The compound features a piperidine ring, which is known for its versatility in drug design.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets.
1. Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. In a study assessing the cytotoxic effects of piperidine derivatives on cancer cell lines, it was shown that modifications to the piperidine structure can enhance potency against specific cancer types. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against prostate cancer cell lines .
2. Neuropharmacological Effects
Piperidine derivatives are also studied for their neuropharmacological effects. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that the presence of specific functional groups significantly influences the biological activity of piperidine derivatives:
| Functional Group | Effect on Activity |
|---|---|
| Benzyl Ester | Enhances lipophilicity and cell permeability |
| Amino Group | Increases interaction with biological targets |
| Piperidine Ring | Essential for maintaining structural integrity |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
Case Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxicity of various piperidine derivatives on human prostate cancer cells (PC3 and DU145). The results indicated a dose-dependent reduction in cell viability, with some derivatives achieving IC50 values as low as 5 µM .
Case Study 2: Neuroprotective Effects
In an investigation into neuroprotective properties, a derivative similar to the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. The results showed significant protection at concentrations ranging from 10 to 100 µM .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, and what key intermediates are involved?
- The compound is synthesized via nucleophilic substitution and carbamate protection strategies. For example, coupling 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester with heterocyclic precursors (e.g., pteridine derivatives) under reflux conditions in anhydrous solvents like DMF or THF. Key intermediates include Boc-protected piperidine derivatives and benzyl ester-activated carboxyl groups .
- Methodological Tip : Optimize reaction yields by controlling stoichiometry (1:1.2 molar ratio for amine-heterocycle coupling) and using catalysts like Hünig’s base to stabilize reactive intermediates .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., observed [M+1]<sup>+</sup> at m/z 379) .
- HPLC : Assess purity (≥99%) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR : Assign stereochemistry via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on piperidine ring protons (δ 3.5–4.0 ppm for N-CH2 groups) and benzyl ester aromatic signals (δ 7.2–7.4 ppm) .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Store at 0–8°C under inert gas (e.g., argon) to prevent hydrolysis of the benzyl ester group. Use amber vials to minimize photodegradation .
Q. How can researchers address low yields during the final acylation step in synthesis?
- Optimize reaction time (12–24 hours) and temperature (25–40°C). Use excess acylating agents (e.g., 1.5 equivalents of activated esters) and monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. What computational methods can predict reactivity patterns in piperidine derivatives during synthesis?
- Employ density functional theory (DFT) to model transition states for nucleophilic substitutions. Tools like Gaussian 16 or ORCA can calculate activation energies for amine-heterocycle couplings .
- Case Study : ICReDD’s quantum chemical reaction path searches reduced optimization time by 50% for similar piperidine derivatives .
Q. How should researchers resolve contradictions in spectral data (e.g., inconsistent MS fragmentation patterns)?
- Cross-validate with high-resolution MS (HRMS) and isotopic labeling. For example, deuterated solvents in NMR can clarify ambiguous proton assignments .
- Example : Poor molecular ion intensity in MS (0.5–8.0%) may require alternative ionization methods (e.g., MALDI-TOF) .
Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?
- Follow GHS guidelines : Use fume hoods for handling and conduct acute toxicity assays (e.g., LD50 in zebrafish embryos) before cell-based studies. Dispose of waste via certified biohazard contractors .
Q. How can reaction engineering improve scalability for multi-step syntheses?
- Implement flow chemistry for continuous piperidine functionalization. Microreactors enhance heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) .
Q. What mechanistic insights explain regioselectivity in benzyl ester substitutions?
- Steric and electronic factors dominate. Computational modeling shows higher electron density at the piperidine nitrogen directs electrophilic attacks to the 4-position. Experimental validation via Hammett plots (σpara = −0.17 for electron-donating groups) supports this .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
